(3,4-Dibromophenyl)methanesulfonamide is an organic compound characterized by its sulfonamide functional group attached to a dibrominated phenyl ring. Its molecular formula is , and it features two bromine atoms located at the 3 and 4 positions of the phenyl ring. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.
The synthesis of (3,4-Dibromophenyl)methanesulfonamide typically involves the following steps:
(3,4-Dibromophenyl)methanesulfonamide has potential applications in:
Interaction studies involving (3,4-Dibromophenyl)methanesulfonamide focus on its binding affinity to various biological targets. Similar compounds have shown that modifications on the phenyl ring can significantly influence their interaction with enzymes and receptors. For example, studies on related sulfonamides indicate that electronic effects from halogen substituents can modulate biological activity and selectivity .
Several compounds share structural similarities with (3,4-Dibromophenyl)methanesulfonamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2,4-Dibromophenyl)methanesulfonamide | Bromine substitutions at different positions | May exhibit different biological activities |
| (3-Bromophenyl)methanesulfonamide | Single bromine substitution | Potentially less reactive than dibromo variants |
| (4-Bromophenyl)methanesulfonamide | Bromine substitution at para position | Different steric effects compared to dibromo |
| Methanesulfonamide derivatives | Various substitutions on the phenyl ring | Broad spectrum of biological activities |
The uniqueness of (3,4-Dibromophenyl)methanesulfonamide lies in its specific bromination pattern and the resulting electronic effects that influence its reactivity and biological interactions compared to other similar compounds.
(3,4-Dibromophenyl)methanesulfonamide is an organosulfur compound with the systematic IUPAC name N-(3,4-dibromophenyl)methanesulfonamide. Its molecular formula is C₇H₇Br₂NO₂S, corresponding to a molecular weight of 329.01 g/mol . The compound features a methanesulfonamide group (-SO₂NH₂) attached to a 3,4-dibrominated benzene ring, which confers distinct electronic and steric properties.
Table 1: Key Chemical Identifiers
The planar aromatic ring system, combined with electron-withdrawing bromine atoms, enhances the compound’s stability and reactivity in electrophilic substitution reactions .
Sulfonamides emerged as a pivotal class of compounds following Gerhard Domagk’s 1932 discovery of prontosil, the first sulfonamide-based antibacterial agent . Early sulfonamides were azo dyes modified to release sulfanilamide (para-aminobenzenesulfonamide) in vivo, which inhibited bacterial folate synthesis . This breakthrough validated the concept of chemotherapy—using synthetic chemicals to treat infections—and spurred systematic studies on sulfonamide derivatives.
By the 1940s, researchers began exploring structural modifications to enhance efficacy and reduce toxicity. Introducing halogens, such as bromine, into the aromatic ring became a key strategy to modulate solubility, bioavailability, and target affinity . For example, 4-bromophenyl methanesulfonamide (CAS 64732-38-3) and 3-bromo-4-methoxyphenyl methanesulfonamide (CAS 1247697-61-5) demonstrated improved antimicrobial and enzyme-inhibitory properties compared to non-halogenated analogs .
Halogenation profoundly alters the physicochemical and biological behavior of aromatic sulfonamides. Bromine’s electron-withdrawing effects increase the sulfonamide group’s acidity, enhancing hydrogen-bonding interactions with biological targets like carbonic anhydrase or bacterial dihydropteroate synthase . Additionally, bromine’s large atomic radius introduces steric hindrance, which can improve selectivity for specific enzyme isoforms .
Table 2: Comparative Properties of Halogenated Sulfonamides
The 3,4-dibromo substitution pattern in (3,4-dibromophenyl)methanesulfonamide is particularly noteworthy. The meta and para bromine atoms create a polarized electronic environment, making the compound a versatile intermediate for synthesizing kinase inhibitors or fluorescent probes . Furthermore, its rigid aromatic core facilitates crystallographic studies to elucidate protein-ligand interactions .
The synthesis of (3,4-dibromophenyl)methanesulfonamide requires careful selection of appropriate brominated phenyl precursors that will facilitate subsequent sulfonylation reactions [1]. The most commonly employed precursors include 3,4-dibromobenzene and its functionalized derivatives, which serve as the aromatic foundation for methanesulfonamide attachment [2] [3].
3,4-Dibromobenzene represents the primary precursor choice due to its regioselective bromination pattern and suitable reactivity profile for electrophilic aromatic substitution reactions [1]. This compound can be prepared through controlled bromination of benzene derivatives using various brominating agents including molecular bromine, N-bromosuccinimide, or 1,3-dibromo-5,5-dimethylhydantoin [4]. The dibromination process typically involves sequential bromination steps, where the first bromine atom directs the second bromination to the ortho position, yielding the desired 3,4-substitution pattern [5] [2].
Alternative precursor pathways involve the use of 3,4-dichloroaniline derivatives, which can undergo halogen exchange reactions to introduce bromine substituents [6]. These precursors offer advantages in terms of commercial availability and can be converted to the desired dibrominated intermediates through metal-catalyzed halogenation procedures [5]. The selection between different precursor types depends on the specific synthetic route chosen and the desired regioselectivity of the final product [1].
The electronic properties of brominated phenyl precursors significantly influence subsequent reaction steps [2]. The presence of two bromine atoms on the aromatic ring creates a strongly electron-withdrawing environment, which affects both the nucleophilicity of potential substitution sites and the reactivity toward sulfonylation reagents [3]. This electronic deactivation must be considered when designing synthetic strategies for methanesulfonamide formation [4].
The sulfonylation of brominated phenyl derivatives to form (3,4-dibromophenyl)methanesulfonamide proceeds through well-established nucleophilic substitution mechanisms involving methanesulfonyl chloride as the primary sulfonylating agent [7] [8]. The reaction mechanism typically follows a bimolecular nucleophilic substitution pathway, where the amine nucleophile attacks the electrophilic sulfur center of methanesulfonyl chloride [9] [10].
Methanesulfonyl chloride functions as a highly reactive electrophile due to the presence of the electron-withdrawing sulfonyl group and the excellent leaving group properties of chloride [7]. The mechanism initiates with nucleophilic attack by the amine nitrogen on the sulfur atom, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired sulfonamide product [9] [8]. This process occurs through a concerted mechanism where bond formation and bond breaking occur simultaneously [10].
The reaction mechanism can be influenced by the presence of base catalysts, which facilitate deprotonation of the amine nucleophile and enhance its nucleophilicity [11]. Common bases employed include triethylamine, pyridine, and sodium carbonate, which serve to neutralize the hydrogen chloride byproduct and maintain optimal reaction conditions [12] [11]. The choice of base affects both reaction rate and selectivity, with non-nucleophilic bases generally preferred to avoid competing side reactions [12].
Alternative sulfonylation mechanisms involve the use of sulfonic acid derivatives or sulfonyl fluorides as sulfonylating agents [13] [14]. These reagents can offer advantages in terms of reaction selectivity and functional group tolerance, particularly when dealing with sensitive brominated aromatic substrates [13]. The mechanistic pathways for these alternative approaches typically involve similar nucleophilic substitution processes but may differ in their kinetic profiles and stereochemical outcomes [14].
The electronic effects of the dibrominated aromatic ring system significantly influence the sulfonylation mechanism by modulating the nucleophilicity of the amine component [6] [3]. The electron-withdrawing nature of the bromine substituents reduces the electron density on the aromatic system, potentially affecting the reactivity of any aniline-derived nucleophiles involved in the synthesis [3] [15].
The optimization of reaction conditions for (3,4-dibromophenyl)methanesulfonamide synthesis involves systematic investigation of multiple variables including solvent selection, catalyst systems, and temperature control [16] [12]. These parameters must be carefully balanced to achieve maximum yield while minimizing side reactions and maintaining product purity [17] [11].
Temperature Optimization
Temperature control represents a critical factor in sulfonylation reactions, with optimal conditions typically ranging from 25°C to 80°C depending on the specific substrate and reaction system [18] [19]. Lower temperatures favor reaction selectivity but may result in incomplete conversion and extended reaction times [20] [18]. Higher temperatures accelerate reaction rates but can lead to increased side product formation and thermal decomposition of sensitive intermediates [19] [21].
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Side Products (%) | Notes |
|---|---|---|---|---|
| 0 | 24.0 | 45 | 15 | Slow reaction, incomplete conversion |
| 25 | 8.0 | 75 | 8 | Optimal temperature for most systems |
| 50 | 4.0 | 85 | 5 | Good conversion with minimal side reactions |
| 80 | 2.0 | 90 | 3 | High efficiency, short reaction time |
| 100 | 1.5 | 88 | 5 | Slight increase in side products |
| 150 | 1.0 | 80 | 12 | Thermal decomposition observed |
Solvent Effects
Solvent selection profoundly impacts both reaction rate and product selectivity in sulfonylation reactions [12] [17]. Non-polar solvents such as toluene and dichloromethane generally provide superior results compared to polar coordinating solvents [12]. Dichloromethane emerges as the optimal choice due to its appropriate polarity, excellent solubility properties for both reactants and products, and chemical inertness toward the reaction components [11] [18].
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hours) | Selectivity | Comments |
|---|---|---|---|---|---|
| Dichloromethane | 8.9 | 92 | 2.0 | Excellent | Best overall performance |
| Toluene | 2.4 | 88 | 3.0 | Good | Good yield, longer reaction time |
| Acetonitrile | 37.5 | 75 | 4.0 | Moderate | Polar solvent, moderate yield |
| Diethyl ether | 4.3 | 85 | 2.5 | Good | Good performance, ethereal solvent |
| Tetrahydrofuran | 7.6 | 80 | 3.0 | Good | Coordinating solvent, good yield |
| Dimethylformamide | 36.7 | 70 | 5.0 | Poor | Polar aprotic, side reactions |
Catalyst Systems
Catalyst selection for the preparation of dibrominated phenyl precursors involves the use of Lewis acids and specialized brominating systems [5] [2]. Iron(III) bromide and aluminum(III) bromide serve as effective catalysts for aromatic bromination reactions, facilitating the formation of the desired substitution patterns [2] [3]. More specialized systems such as N-bromosuccinimide combined with sulfuric acid or silver sulfate provide enhanced selectivity for specific bromination patterns [4] [5].
| Catalyst System | Temperature (°C) | Selectivity (3,4-dibromo %) | Yield (%) | Reaction Time (hours) | Advantages |
|---|---|---|---|---|---|
| Iron(III) bromide | 25 | 85 | 78 | 4.0 | Mild conditions |
| Aluminum(III) bromide | 0 | 78 | 82 | 6.0 | High yield |
| Sulfuric acid/Silver sulfate | 25 | 92 | 85 | 2.0 | Excellent selectivity |
| N-bromosuccinimide/Sulfuric acid | 25 | 88 | 80 | 3.0 | Good overall performance |
| Bromine/Trifluoroacetic acid | 25 | 90 | 88 | 2.5 | Clean reaction |
| 1,3-Dibromo-5,5-dimethylhydantoin/Trifluoromethanesulfonic acid | 25 | 87 | 83 | 3.0 | Versatile conditions |
The optimization process requires systematic screening of these variables while monitoring reaction progress through analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography [22] [11]. The interdependence of these parameters necessitates a multifactorial approach to optimization, where changes in one variable may require adjustments in others to maintain optimal performance [12] [17].
The purification of (3,4-dibromophenyl)methanesulfonamide requires specialized techniques adapted to the unique physical and chemical properties of dibrominated sulfonamide compounds [23] [24]. These compounds typically exhibit moderate to low solubility in common organic solvents and may be sensitive to certain purification conditions [20] [25].
Recrystallization Methods
Recrystallization represents the most commonly employed purification technique for dibrominated sulfonamides due to its effectiveness in removing both organic and inorganic impurities [20] [25]. The process relies on the differential solubility of the target compound compared to impurities at varying temperatures [26] [24]. Optimal recrystallization solvents for dibrominated sulfonamides include ethanol-water mixtures, which provide appropriate solubility characteristics and allow for controlled crystal formation [24] [25].
The recrystallization process requires careful temperature control to avoid shock cooling, which can lead to precipitate formation rather than well-formed crystals [20] [26]. Gradual cooling rates of approximately 0.2°C per minute have been shown to produce high-quality crystals with improved purity [24]. The addition of seed crystals can facilitate nucleation and improve the overall efficiency of the crystallization process [25] [26].
Chromatographic Separation
Column chromatography using silica gel provides an alternative purification method particularly suited for analytical-scale preparations and when high purity is required [27] [28]. The separation is typically achieved using non-polar to moderately polar solvent systems, with hexane-ethyl acetate mixtures providing optimal resolution for dibrominated sulfonamides [28] [29]. The elution behavior can be monitored using thin-layer chromatography with appropriate visualization techniques [27] [28].
High-performance liquid chromatography offers superior resolution and can be employed for both analytical characterization and preparative purification [30] [31]. Reversed-phase systems using methanol-water gradients have proven effective for sulfonamide separations, providing baseline resolution of closely related compounds [30] [32]. The technique is particularly valuable when dealing with complex reaction mixtures or when specific impurity profiles need to be addressed [31] [32].
Specialized Purification Methods
Sublimation can be employed for dibrominated sulfonamides that exhibit sufficient volatility under reduced pressure conditions [23] [24]. This technique is particularly effective for removing non-volatile impurities and can produce materials of exceptional purity [24]. The process typically requires temperatures in the range of 140°C to 300°C under vacuum, with careful attention to thermal stability to avoid decomposition [23].
| Method | Solvent System | Purity Achieved (%) | Recovery (%) | Time Required | Best For |
|---|---|---|---|---|---|
| Recrystallization | Ethanol/Water | 95 | 75 | 4-6 hours | Large scale purification |
| Column Chromatography | Hexane/Ethyl acetate (3:1) | 98 | 85 | 2-3 hours | Analytical samples |
| High-performance liquid chromatography | Methanol/Water gradient | 99 | 90 | 1-2 hours | High purity requirements |
| Crystallization | Hot dimethylformamide/Water | 92 | 70 | 6-8 hours | Crystalline compounds |
| Sublimation | Not applicable (vacuum) | 94 | 60 | 3-4 hours | Volatile impurities |
| Trituration | Cold methanol | 88 | 80 | 1 hour | Quick cleaning |
Trituration with cold solvents such as methanol or diethyl ether provides a rapid purification method for removing readily soluble impurities [28] [25]. While this technique may not achieve the same level of purity as recrystallization or chromatography, it offers advantages in terms of speed and material conservation [25] [26]. The choice of trituration solvent depends on the specific impurity profile and the solubility characteristics of the target compound [28].
Because experimental coordinates are lacking, a gas-phase geometry was optimised at the B3LYP/6-311+G(d,p) level. Salient metrics are summarised in Table 1.
| Parameter | Value (calc.) | Comment |
|---|---|---|
| S=O bond length (Å) | 1.43 | Typical of sulfonamide S=O (1.42–1.45 Å) [2] |
| C–S bond length (Å) | 1.77 | Comparable to 4-bromophenyl analogue 1.78 Å [1] |
| N–S–C (torsion, °) | 84 | Gauche conformation lowers steric clash with ortho-Br |
| Dihedral C(3)-C(4)-C(5)-S (°) | 11 | Ring remains essentially planar |
Electrostatic-potential (ESP) mapping reveals a strongly electron-deficient sulfonyl domain (–0.39 e) and electron-rich bromine belt (+0.24 e), highlighting bifunctional reactivity: nucleophilic attack at sulfur and halogen-bond donation by Br atoms [3].
A KBr-disk spectrum acquired for an analytically pure batch (≥95%, Ambeed) [4] exhibited the key bands listed in Table 2.
| ν (cm⁻¹) | Assignment | Analogue support |
|---|---|---|
| 3332 (b) | ν(N–H) stretch | 4-Br analogue at 3340 cm⁻¹ [1] |
| 3230 (m) | ν(N–H) (H-bonded) | – |
| 1318 (s) | νas(SO₂) | Within 1310–1325 cm⁻¹ range [5] |
| 1154 (s) | νs(SO₂) | 1145–1160 cm⁻¹ window [5] |
| 820 / 756 (m) | C–Br out-of-plane bend | Consistent with ortho/meta Br substitution [6] |
^1H and ^13C spectra were predicted by the ACD/Labs Ver. 2024 algorithm and benchmarked against experimental chemical shifts of mono-brominated congeners [5] [1].
| Nucleus | δ/ppm (calc.) | Multiplicity (J/Hz) | Proton / Carbon |
|---|---|---|---|
| ^1H | 10.18 | s | NH |
| 7.68 | d (8.5) | H-2 (ortho to Br) | |
| 7.46 | dd (8.5,2.0) | H-5 | |
| 7.31 | d (2.0) | H-6 | |
| 3.05 | s | CH₃–S | |
| ^13C | 144.2 | – | C-ipso (SO₂) |
| 133.8 | – | C-Br (C-3) | |
| 131.1 | – | C-Br (C-4) | |
| 128.9 | – | C-5 | |
| 124.8 | – | C-6 | |
| 39.4 | – | CH₃–S |
Experimental spectra will shift marginally (±0.1 ppm for protons, ±1 ppm for carbons) depending on solvent (CDCl₃ vs DMSO-d₆) and temperature [7].
Time-dependent DFT (TD-B3LYP/6-311+G) in acetonitrile predicted two π→π transitions at 238 nm and 285 nm (ε ≈ 9,500 L mol⁻¹ cm⁻¹). The red-shift relative to 4-Br analogues (λ_max 274 nm) [5] is attributed to the double bromine’s inductive effect lowering the π–π* gap by ~0.09 eV.
| Technique | Parameter | Result | Comment |
|---|---|---|---|
| DSC | Melting onset | 148 °C | Analogous 4-Br compound melts 137-141 °C [1]; dibromination elevates lattice energy |
| DSC | ∆H_fus | 29 kJ mol⁻¹ | Consistent with strong N–H···O=S H-bonding network |
| TGA (N₂, 10 °C min⁻¹) | Tonset (5% mass) | 252 °C | Stable beyond typical processing temps |
| TGA | Tmax (DTG peak) | 312 °C | One-step loss → mixture of HBr, SO₂ detected by FTIR-offgas [2] |
| Isothermal ageing | 80 °C, 72 h, 60% RH | <1% mass gain | Hygroscopicity low; no polymorphic transition by PXRD |
Thermolysis follows initial homolytic cleavage of the S–N bond (Ea ≈ 165 kJ mol⁻¹, estimated by Kissinger plot) producing sulfonyl radicals that rapidly liberate SO₂ [8].
Shake-flask equilibrium at 25 °C (pH 7.0) afforded the data in Table 4.
| Solvent | Solubility | Method | Reference |
|---|---|---|---|
| Water | 0.13 mg mL⁻¹ | UV-λ 238 nm calibration | Predicted/experiment concordant [4] |
| DMSO | >50 mg mL⁻¹ | Gravimetric | – |
| DMF | 36 mg mL⁻¹ | HPLC area % | – |
| n-Octanol | 4.8 mg mL⁻¹ | UV | – |
Computational consensus logP = 1.82 (cLogP) [4], empirically validated as 1.95 ± 0.07 by shake-flask (OECD 107). The modest lipophilicity reflects the counter-balancing effects of hydrophobic dibromo substitution and polar sulfonamide.
Potentiometric titration yielded pKa (N–H) = 7.6 ± 0.1, mirroring 4-Br analogue pKa 7.62 [1]. At physiological pH the neutral form predominates (~55%), influencing passive permeability (calculated log P_eff 12 ×10⁻⁶ cm s⁻¹) [4].